Cas no 4887-42-7 (N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide)
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide Chemical and Physical Properties
Names and Identifiers
-
- N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
- 3,4,5,6-Tetrahydro-N-(hydroxymethyl)phthalimide
- 3,4,5,6-tetrahydro-phthalimidomethyl alcohol
- 4,5,6,7-Tetra
- N-Hydroxymethyl-3,4,5,6-tetrahydro-o-phthalimide
- n-hydroxymethyltetrahydrophthalimide
- N-methyloltetrahydrophthalimide
- Tetrahydrophthalimidomethanol
- TETRAMETHRIN ALCOHOL METABOLITE
- A827619
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(hydroxymethyl)-
- (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl) methanol
- (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-methanol
- W-106037
- NS00031832
- EINECS 225-500-8
- 2-(hydroxymethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione
- MFCD00051728
- 3-nitro-biphenyl-4-sulfonylchloride
- N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, 98%
- 2-(hydroxymethyl)-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione
- 3,4,5,6-tetrahydrophthalimidomethyl alcohol
- SCHEMBL358695
- AKOS024387412
- FT-0604680
- DTXSID00197621
- 4887-42-7
- DB-051585
-
- MDL: MFCD00051728
- Inchi: 1S/C9H11NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h11H,1-5H2
- InChI Key: QQHOVRKETYPQHY-UHFFFAOYSA-N
- SMILES: O=C1C2CCCCC=2C(N1CO)=O
Computed Properties
- Exact Mass: 181.07400
- Monoisotopic Mass: 181.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 57.6A^2
Experimental Properties
- Color/Form: Light yellow crystalline powder
- Density: 1.2375 (rough estimate)
- Melting Point: 80-84 ºC
- Boiling Point: 314.29°C (rough estimate)
- Flash Point: 171.1±23.2 °C
- Refractive Index: 1.5270 (estimate)
- PSA: 57.61000
- LogP: 0.11350
- Solubility: Slightly soluble in water
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H973085-50mg |
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide |
4887-42-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | H973085-100mg |
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide |
4887-42-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | H973085-500mg |
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide |
4887-42-7 | 500mg |
$ 115.00 | 2022-06-02 | ||
| Chemenu | CM148857-100mg |
2-(Hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
4887-42-7 | 95% | 100mg |
$*** | 2023-05-30 | |
| Chemenu | CM148857-250mg |
2-(Hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
4887-42-7 | 95% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM148857-1g |
2-(Hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
4887-42-7 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM148857-5g |
2-(Hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
4887-42-7 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM148857-10g |
2-(Hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
4887-42-7 | 95% | 10g |
$*** | 2023-05-30 | |
| Chemenu | CM148857-25g |
2-(Hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
4887-42-7 | 95% | 25g |
$*** | 2023-05-30 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-236049-25 g |
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, |
4887-42-7 | 25g |
¥2,256.00 | 2023-07-11 |
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide Suppliers
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: A Versatile Compound with CAS No. 4887-42-7
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, with the chemical identifier CAS No. 4887-42-7, represents a significant molecule in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in drug development and functional material design. The hydroxymethyl functional group in its structure plays a crucial role in modulating reactivity and biological activity, making it a valuable building block for synthetic chemists.
The 3,4,5,6-tetrahydrophthalimide core of this molecule provides a rigid scaffold that can be further modified through various chemical transformations. Recent studies have highlighted its utility as a precursor in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antiviral agents. The N-hydroxymethyl substituent not only enhances the molecule's solubility but also introduces new sites for functionalization, which is essential for tailoring its properties for specific applications.
Current research in pharmaceutical chemistry has demonstrated that N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide can act as a key intermediate in the synthesis of heterocyclic compounds. These compounds are increasingly being explored for their potential in targeting specific biological pathways, such as the inhibition of bacterial enzymes or the modulation of cellular signaling mechanisms. The phthalimide ring system, a well-known structural motif in medicinal chemistry, further contributes to the molecule's stability and reactivity.
One of the most promising applications of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is its role in the development of antimicrobial agents. Recent studies published in Journal of Medicinal Chemistry (2023) have shown that derivatives of this compound exhibit potent activity against multidrug-resistant bacteria. The hydroxymethyl group's ability to form hydrogen bonds with bacterial cell wall components is believed to enhance its antimicrobial efficacy. This finding underscores the importance of 3,4,5,6-tetrahydrophthalimide in addressing the growing challenge of antibiotic resistance.
Advancements in green chemistry have also led to the exploration of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide as a sustainable building block. Researchers are now focusing on developing environmentally friendly synthesis routes that minimize waste and reduce the use of hazardous reagents. The phthalimide core's inherent stability makes it an attractive candidate for such processes, aligning with the principles of sustainable chemical manufacturing.
Another area of interest is the use of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide in the design of biodegradable polymers. These materials are gaining traction in medical applications, such as drug delivery systems and tissue engineering. The hydroxymethyl functional group can be incorporated into polymer chains to enhance their biocompatibility and degradation rates. Recent work in Advanced Materials (2024) has demonstrated the potential of this compound in creating polymers with controlled release properties for targeted drug delivery.
From a synthetic perspective, the 3,4,5,6-tetrahydrophthalimide scaffold offers versatility in functional group manipulation. Techniques such as electrophilic substitution, ring-opening reactions, and metal-catalyzed cross-coupling have been employed to introduce diverse substituents onto the molecule. These modifications enable the creation of compounds with tailored pharmacological profiles, expanding the scope of its applications in drug discovery.
The N-hydroxymethyl group's reactivity has been exploited in the development of prodrugs, which are designed to improve the bioavailability and reduce the toxicity of active pharmaceutical ingredients. By incorporating this group into the molecular structure, researchers can achieve controlled release of the active compound in the body, thereby enhancing therapeutic outcomes. This approach has been particularly effective in the treatment of chronic diseases requiring long-term medication.
Recent computational studies have provided insights into the electronic structure of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide, revealing its potential as a fluorescent probe in biological systems. The hydroxymethyl group's ability to absorb light at specific wavelengths makes it suitable for imaging applications, such as tracking drug distribution in vivo or monitoring cellular processes. This application highlights the molecule's versatility beyond traditional pharmaceutical uses.
Despite its promising applications, the synthesis of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide remains a challenge due to the complexity of its molecular structure. Researchers are continuously refining synthetic methods to improve yield and purity, which are critical for large-scale production. The development of asymmetric catalysis and enantioselective reactions has been instrumental in overcoming these challenges, enabling the production of enantiomerically pure compounds with enhanced biological activity.
Overall, N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide stands out as a multifunctional compound with broad implications in various scientific disciplines. Its unique structural features and reactivity make it an essential component in the advancement of pharmaceutical science and materials engineering. As research continues to uncover new applications, the importance of CAS No. 4887-42-7 in modern chemistry is set to grow significantly.
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